REACTION_SMILES
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[BH4-:18].[CH3:20][OH:21].[F:6][C:7](=[C:8]([CH2:9][CH2:10][CH2:11][C:12](=[O:13])[O:14][CH3:15])[CH3:16])[F:17].[Na+:19].[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5]1.[OH2:22]>>[F:6][C:7](=[C:8]([CH2:9][CH2:10][CH2:11][CH2:12][OH:13])[CH3:16])[F:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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COC(=O)CCCC(C)=C(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCCC(C)=C(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
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CC(CCCCO)=C(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |